molecular formula C19H23F2N3O3 B1205663 Merafloxacin CAS No. 91188-00-0

Merafloxacin

Cat. No. B1205663
CAS RN: 91188-00-0
M. Wt: 379.4 g/mol
InChI Key: BAYYCLWCHFVRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Merafloxacin is C19H23F2N3O3 . Its molar mass is 379.408 g·mol−1 . The IUPAC name is 1-Ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid .


Physical And Chemical Properties Analysis

Merafloxacin has a molar mass of 379.408 g·mol−1 . The molecular formula is C19H23F2N3O3 .

Scientific Research Applications

Virology: Inhibition of SARS-CoV-2 Replication

Merafloxacin has been identified as a potential inhibitor of SARS-CoV-2 replication. The drug inhibits the process of -1 programmed ribosomal frameshifting (-1 PRF), which is essential for the translation of the viral proteins from the ORF1ab fragment . This process involves a frameshift in the ribosomes, allowing them to translate the rest of the ORF in a new -1 reading frame . Merafloxacin’s inhibition of this process is robust to mutations within the pseudoknot region and is similarly effective on -1 PRF of other beta coronaviruses . Importantly, the inhibition of -1 PRF by Merafloxacin substantially impedes SARS-CoV-2 replication in Vero E6 cells .

Bacteriology: Antibacterial Activity

Merafloxacin is a fluoroquinolone antibiotic that is active against various Gram-positive bacteria (MIC 50s = 0.12-0.5 µg/ml) and various Gram-negative bacteria (MIC 50s = 0.06-1 µg/ml) . It has been reported to inhibit the pseudoknot formation, which is necessary for the frameshift in the SARS-CoV-2 genome . It has demonstrated excellent activity against gram-positive organisms, including Corynebacterium sp .

Veterinary Medicine: Antibacterial Treatment

Merafloxacin, like other fluoroquinolones, is used in veterinary medicine due to its broad-spectrum antibacterial activity. It’s effective against both Gram-positive and Gram-negative bacteria, making it a valuable tool in treating a variety of infections in animals .

Environmental Science: Water Safety Control

Merafloxacin, as a member of the fluoroquinolones, has been detected in environmental water samples. Its presence in the environment is a concern due to its potential impact on water safety and ecosystem health . Therefore, monitoring Merafloxacin levels in environmental water samples is crucial for water safety control .

Food Science: Food Preservation

While Merafloxacin itself may not be directly used in food preservation, its class, fluoroquinolones, has been studied for their potential use in food preservation. The antimicrobial properties of these compounds can help in preserving food and extending its shelf life .

Agriculture: Pest Management

In the field of agriculture, Merafloxacin could potentially be used in pest management. As an antibiotic, it could help in controlling bacterial diseases that affect crops. However, its use should be carefully managed to prevent the development of antibiotic resistance among pests .

Safety And Hazards

Merafloxacin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Merafloxacin is a promising drug candidate for SARS-CoV-2 . It inhibits the pseudoknot formation which is necessary for the frameshift in the SARS-CoV-2 genome . This makes it a potential candidate for future research and development in the treatment of SARS-CoV-2 .

properties

IUPAC Name

1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYYCLWCHFVRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869517
Record name Merafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Merafloxacin

CAS RN

91188-00-0, 110013-21-3
Record name Merafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91188-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI 934
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 22.50 g (83.03 mmole) 1-ethyl-1,4-dihydro-4-oxo-6,7,8-trifluoro-3-quinolinecarboxylic acid, 225 ml acetonitrile, 11.25 g (87.08 mmole) N-ethyl-3-pyrrolidinemethanamine and 12.6 g (83.03 mmole) 1,8-diazabicyclo[5.4.0]undec-7-ene was refluxed 1 hour then was stirred at room temperature overnight. The solid was filtered and washed with ether to give 26.33 g of 1-ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, mp 208°-210° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Merafloxacin
Reactant of Route 2
Merafloxacin
Reactant of Route 3
Merafloxacin
Reactant of Route 4
Reactant of Route 4
Merafloxacin
Reactant of Route 5
Reactant of Route 5
Merafloxacin
Reactant of Route 6
Reactant of Route 6
Merafloxacin

Citations

For This Compound
70
Citations
Y Sun, L Abriola, RO Niederer… - Proceedings of the …, 2021 - National Acad Sciences
… To further assess the relationship between frameshifting inhibition and antiviral activity of merafloxacin, we designed and synthesized merafloxacin analogs with altered moieties at C7, …
Number of citations: 88 www.pnas.org
Y Sun, L Abriola, YV Surovtseva, BD Lindenbach… - 2020 - pesquisa.bvsalud.org
… merafloxacin, a fluoroquinolone antibacterial, as a -1 PRF inhibitor of SARS-CoV-2. Frameshift inhibition by merafloxacin … Importantly, frameshift inhibition by merafloxacin substantially …
Number of citations: 0 pesquisa.bvsalud.org
M Yang, FP Olatunji, C Rhodes… - ACS Medicinal …, 2023 - ACS Publications
Targeting structured RNA elements in the SARS-CoV-2 viral genome with small molecules is an attractive strategy for pharmacological control over viral replication. In this work, we …
Number of citations: 1 pubs.acs.org
A Wicaksono, AA Parikesit - HAYATI Journal of …, 2023 - jurnalpenyuluhan.ipb.ac.id
… berberine, colchicine, nicotine, and tomatine) were subjected to this study and contended against the SARS-CoV-2 genomic RNA-1 PRF component targeting control drug, merafloxacin…
Number of citations: 4 jurnalpenyuluhan.ipb.ac.id
V Yadav - Current Computer-Aided Drug Design, 2022 - ingentaconnect.com
… So, the authors proposed merafloxacin to be the most significant … Their results revealed that the merafloxacin’s inhibitory effect is … As merafloxacin’s target seems to be unaffected by the …
Number of citations: 1 www.ingentaconnect.com
C Varricchio, G Mathez, T Pillonel, C Bertelli, L Kaiser… - Antiviral Research, 2022 - Elsevier
… We included as control merafloxacin, a compound previously … 3B, the addition of geneticin or merafloxacin, results in … of geneticin, in comparison with merafloxacin, to interfere with the …
Number of citations: 7 www.sciencedirect.com
S Munshi, K Neupane, SM Ileperuma, MTJ Halma… - bioRxiv, 2021 - biorxiv.org
… 5; merafloxacin against clusters 2, 3, and 5; and nafamostat against clusters 1, 3, 4, and 5. It was previously noted that merafloxacin … extend to bat CoVs, as merafloxacin was found to be …
Number of citations: 1 www.biorxiv.org
C Varricchio1Ϯ, G Mathez, L Kaiser, C Tapparel… - scienceopen.com
… signal, merafloxacin. As shown in Figure 2B, the addition or geneticin or merafloxacin, results … Finally, we assessed the ability of geneticin, in comparison with merafloxacin, to interfere …
Number of citations: 0 www.scienceopen.com
WCK Pomerantz - 2023 - ACS Publications
… novel hits to existing inhibitors, merafloxacin and MTDB, highlighted distinct binding modes of the different classes of molecules. In the case of the quinazoline and merafloxacin, a dose-…
Number of citations: 0 pubs.acs.org
Y Fukuda - Drugs Future, 2009 - access.portico.org
… We first examined a group of 3-ethylaminomethylpyrrolidinyls, including merafloxacin (CI-934; Pfizer) (40) and PD-117558 (Pfizer) (41, 42). Merafloxacin showed enhanced antibacterial …
Number of citations: 29 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.